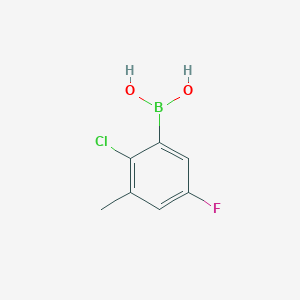![molecular formula C11H13BrFN B6307933 1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine CAS No. 1809158-06-2](/img/structure/B6307933.png)
1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine
Übersicht
Beschreibung
1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine is a chemical compound with the CAS Number: 1809158-06-2 . It has a molecular weight of 258.13 . The IUPAC name for this compound is 1-(3-bromo-2-fluorobenzyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for 1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine is 1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 . This code provides a specific representation of the molecular structure of the compound.It should be stored at a temperature of 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.
Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound could be explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure suggests it could be useful in the development of new central nervous system (CNS) agents, given the importance of the pyrrolidine ring in many CNS-active drugs .
Organic Synthesis
“1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine” serves as a versatile intermediate in organic synthesis. Its bromo and fluoro substituents make it a candidate for further functionalization through cross-coupling reactions, which are pivotal in constructing complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features may be beneficial in the design of new lead compounds with improved pharmacokinetic properties. The presence of a bromine atom allows for easy modification through nucleophilic substitution reactions, which can be used to generate a diverse library of analogs for drug discovery .
Chemical Research
The compound can be used in chemical research to study halogen bonding interactions, which are increasingly recognized for their importance in molecular recognition processes that are central to many biological functions .
Biochemistry
Biochemically, the compound could be used to investigate the influence of halogen atoms on the conformational stability of bioactive molecules. This can provide insights into the design of enzyme inhibitors or receptor ligands with enhanced binding affinity .
Materials Science
In materials science, the compound’s unique structure could be utilized in the development of organic electronic materials. Brominated and fluorinated organic compounds are often used in the creation of semiconducting materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKECQWKNZMQTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240128 | |
| Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
CAS RN |
1809158-06-2 | |
| Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




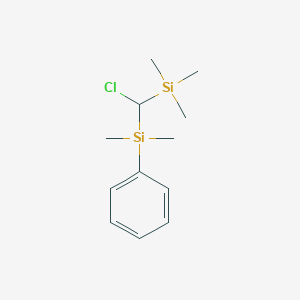


![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)
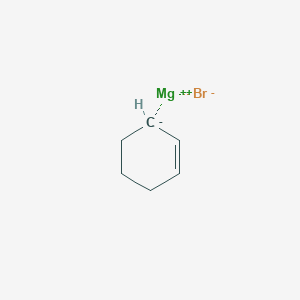
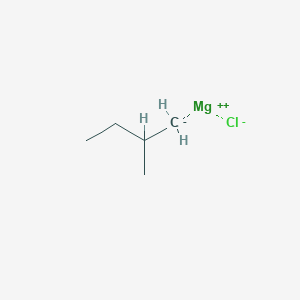
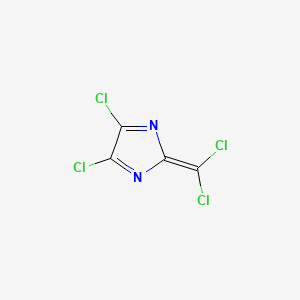
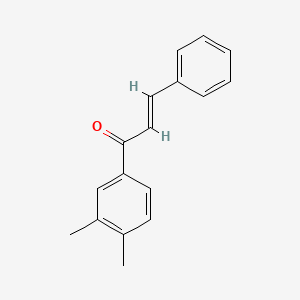
![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)

